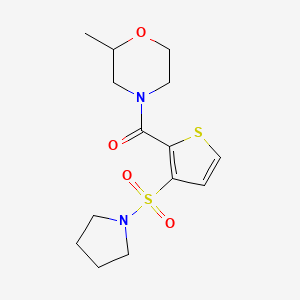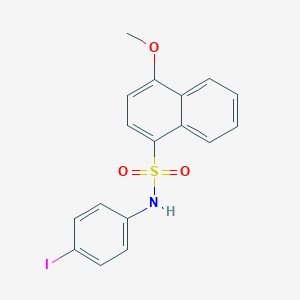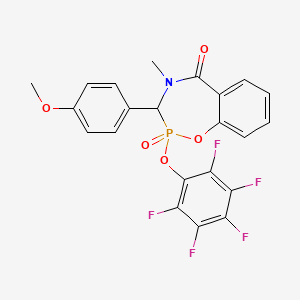![molecular formula C16H21NO2 B7546744 N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide, also known as TNO, is a synthetic compound that has been extensively studied for its potential use in scientific research. TNO is a novel selective agonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.
Mécanisme D'action
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide is a selective agonist of GPR139, which is a G protein-coupled receptor. When N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide binds to GPR139, it activates a signaling cascade that ultimately leads to the modulation of neurotransmitter release. The exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, but it is believed to involve the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in lab experiments is its selectivity for GPR139, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the exact mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. One area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of psychiatric disorders such as schizophrenia and addiction. Another area of interest is the potential use of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to fully understand the mechanism by which N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide modulates neurotransmitter release and to determine its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with N-bromosuccinimide to form 1-bromo-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with 4-(aminomethyl)oxane-2-carboxylic acid to form N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide. The final product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to activate GPR139, a receptor that is primarily expressed in the brain. GPR139 is believed to play a role in modulating dopamine release, which has implications for the treatment of psychiatric disorders such as schizophrenia and addiction. N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide has also been shown to modulate the release of other neurotransmitters, including glutamate and GABA, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(13-8-10-19-11-9-13)17-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-11H2,(H,17,18)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUKOWBOFRMNZ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)


![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)